molecular formula C18H23N5O3 B12043643 8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-63-7

8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12043643
CAS No.: 476481-63-7
M. Wt: 357.4 g/mol
InChI Key: AUXOPXDJSQZIPE-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a sec-butylamino group at position 8, a methyl group at position 3, and a 2-phenoxyethyl substituent at position 7.

Properties

CAS No.

476481-63-7

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

8-(butan-2-ylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C18H23N5O3/c1-4-12(2)19-17-20-15-14(16(24)21-18(25)22(15)3)23(17)10-11-26-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,19,20)(H,21,24,25)

InChI Key

AUXOPXDJSQZIPE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C

solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of Functional Groups: The sec-butylamino group is introduced through nucleophilic substitution reactions, while the phenoxyethyl group is added via etherification reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations at Position 8

The 8-substituent critically influences biological activity and physicochemical properties:

Compound Name 8-Substituent Key Properties/Activities Reference
Target Compound Sec-butylamino Hypothetical antiarrhythmic/hypotensive
8-Benzylamino-3-methyl-7-(2-phenoxyethyl) Benzylamino Molecular Weight: 391.43; higher lipophilicity
8-(Dimethylamino)-3-methyl-7-(2-phenoxyethyl) Dimethylamino Mol. Weight: 359.38; enhanced solubility
8-Bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione Bromo Intermediate for amination reactions
8-(Morpholin-4-yl-ethylamino) derivative Morpholinyl-ethylamino Strong antiarrhythmic activity (ED50 = 55.0)

Variations at Position 7

The 7-substituent modulates target engagement and pharmacokinetics:

Compound Name 7-Substituent Key Properties/Activities Reference
Target Compound 2-Phenoxyethyl Aromaticity may enhance receptor affinity
7-(3-Phenylpropyl) analog 3-Phenylpropyl Increased hydrophobicity; untested activity
7-(4-Methylbenzyl) analog 4-Methylbenzyl Potential metabolic stability via methyl group
7-(2-Hydroxy-3-piperazinopropyl) Hydroxy-piperazinopropyl Strong alpha-adrenoreceptor affinity (Ki = 0.225 µM)
7-(Furan-2-ylmethyl) derivative (832) Furan-2-ylmethyl Anti-fibrotic activity in lung disease models

    Biological Activity

    8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 476481-63-7, is a purine derivative that exhibits potential biological activities due to its unique chemical structure. This compound features a purine core with various functional groups that may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C18H23N5O3C_{18}H_{23}N_{5}O_{3}. Its structure includes:

    • Sec-butylamino group at the 8-position.
    • Phenoxyethyl group at the 7-position.
      These modifications contribute to its solubility and reactivity, which are critical for its biological activity.

    Mechanisms of Biological Activity

    Research indicates that compounds with purine structures often exhibit various biological activities including:

    • Antiviral effects : Certain purines can inhibit viral replication by interfering with nucleic acid synthesis.
    • Antitumor properties : Some derivatives show promise in inhibiting tumor growth through modulation of cellular pathways.
    • Anti-inflammatory effects : Purines can influence inflammatory responses by acting on adenosine receptors.

    The specific mechanisms through which 8-(sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects are still under investigation. However, the presence of the sec-butylamino and phenoxyethyl groups suggests a tailored interaction profile that could enhance its affinity for specific biological targets.

    Research Findings and Case Studies

    Several studies have highlighted the potential applications of this compound:

    • Antiviral Activity : In vitro studies demonstrated that similar purine derivatives exhibit significant antiviral activity against various viruses. The compound's structural similarities suggest it may possess comparable effects.
    • Antitumor Efficacy : A study evaluating related compounds indicated that modifications to the purine structure could enhance cytotoxicity against cancer cell lines. The introduction of bulky side chains like sec-butylamino may improve selectivity towards tumor cells.
    • Inflammation Modulation : Research into purine derivatives has shown their ability to modulate inflammatory pathways. The compound's interaction with adenosine receptors could provide insights into its anti-inflammatory potential.

    Comparative Analysis with Related Compounds

    To understand the uniqueness of 8-(sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione, it is useful to compare it with structurally related compounds:

    Compound NameStructureNotable Features
    8-(Butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dioneC18H23N5O3Similar amino group but different alkyl chain
    8-(Sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dioneC18H30N4O2SContains a sulfanyl group instead of amino
    8-Amino-3-methylpurineC6H8N4O2A simpler purine derivative lacking bulky side chains

    The presence of both sec-butylamino and phenoxyethyl moieties in the target compound suggests a potentially enhanced interaction profile compared to simpler purines.

    Future Directions

    Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of 8-(sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione. Key areas for future investigation include:

    • In vivo studies to assess pharmacokinetics and toxicity.
    • Mechanistic studies to clarify pathways affected by the compound.
    • Clinical trials to evaluate efficacy in humans for specific conditions such as viral infections or cancer.

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